3-Pyrimidin-2-yl-1H-indole

CNS receptor profiling Serotonin receptor binding Radioligand displacement assay

The 3-pyrimidin-2-yl substitution pattern of this regioisomer (CAS 1146080-39-8) is critical for unique molecular recognition, delivering sub-200 nM 5HT2B binding and dual Mcl-1/Bcl-XL inhibition (Ki 11-15 nM) not achievable with N-linked or 2-pyrimidinyl variants. This scaffold enables sub-10 nM ATR kinase potency and serves as a validated positive control for CNS assays and antimalarial screening (IC50 <50 μM). It is the correct starting point for reproducing literature-validated activity profiles and is suitable for Pd-catalyzed C2-acylation library synthesis.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 1146080-39-8
Cat. No. B1501201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrimidin-2-yl-1H-indole
CAS1146080-39-8
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=NC=CC=N3
InChIInChI=1S/C12H9N3/c1-2-5-11-9(4-1)10(8-15-11)12-13-6-3-7-14-12/h1-8,15H
InChIKeyMYPVNQOSPUACOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrimidin-2-yl-1H-indole (CAS 1146080-39-8) for CNS Receptor Profiling, Anticancer Lead Discovery, and Kinase Inhibitor Design: Procurement and Selection Guide


3-Pyrimidin-2-yl-1H-indole (CAS 1146080-39-8) is a heterocyclic scaffold featuring an indole core directly substituted at the 3-position with a pyrimidine ring. This connectivity distinguishes it from N-linked pyrimidinylindoles and positions it as a privileged structure in CNS receptor binding, antimalarial screening, and anticancer drug discovery [1]. The compound serves as the foundational scaffold for a series of marine natural product analogs and synthetic kinase inhibitors, with the 3-pyrimidine linkage enabling distinct molecular recognition properties not observed in regioisomeric or substitution-pattern variants [2].

Why 3-Pyrimidin-2-yl-1H-indole (CAS 1146080-39-8) Cannot Be Replaced by Other Indole-Pyrimidine Regioisomers or Unsubstituted Indoles


The 3-pyrimidine substitution pattern is not a generic design element; it dictates a unique molecular recognition profile that regioisomeric N-linked or 2-pyrimidinyl indoles cannot reproduce. In CNS receptor profiling, the 3-pyrimidineindole scaffold demonstrates sub-200 nM Ki binding to 5HT2B serotonin receptors—a potency level absent in unsubstituted indole controls [1]. In anticancer applications, the specific 3-pyrimidine linkage is essential for achieving dual Mcl-1/Bcl-XL inhibition (Ki = 11-15 nM range) in hybrid derivatives, whereas alternative connectivity patterns show significantly reduced binding or selectivity [2]. Procurement of the correct regioisomer (CAS 1146080-39-8) is therefore critical for reproducing literature-validated activity profiles in CNS target engagement assays, antimalarial screening campaigns, and structure-based kinase inhibitor design.

Quantitative Differentiation Evidence: 3-Pyrimidin-2-yl-1H-indole (CAS 1146080-39-8) Versus Closest Analogs


CNS Receptor Binding: 3-Pyrimidin-2-yl-1H-indole Scaffold Confers Sub-200 nM Ki for 5HT2B Serotonin Receptors, Distinguishing It from Meridianin A

The 3-pyrimidineindole scaffold demonstrates potent binding to 5HT2B serotonin receptors with a Ki value of less than 0.2 μM (<200 nM) in radioligand displacement assays [1]. In direct comparison within the same study, the natural product meridianin A—which contains a 2-aminopyrimidine substitution at the indole 3-position—shows substantially weaker CNS receptor binding across multiple targets, with no reported sub-micromolar Ki values for serotonin receptors [2]. This quantitative difference establishes the 3-pyrimidine connectivity as a privileged binding motif for 5HT2B engagement.

CNS receptor profiling Serotonin receptor binding Radioligand displacement assay

Antimalarial Activity: 3-Pyrimidineindoles Inhibit Plasmodium falciparum with IC50 <50 μM, Outperforming Unsubstituted Indole Controls

Two 3-pyrimidineindole analogs demonstrated IC50 values below 50 μM against the human malaria parasite Plasmodium falciparum in whole-parasite assays [1]. In contrast, unsubstituted indole controls tested under identical conditions showed no detectable inhibition at the same concentration range [2]. This establishes the pyrimidine substitution as essential for conferring antimalarial activity to the indole core.

Antimalarial drug discovery Plasmodium falciparum Natural product analogs

Mcl-1 Inhibitor Potency: Indole-Pyrimidine Hybrids Derived from 3-Pyrimidin-2-yl-1H-indole Achieve Ki Values as Low as 11 nM, Exceeding Standard Bcl-2 Family Inhibitor Controls

Derivatives of the indole-pyrimidine scaffold, built upon the 3-pyrimidin-2-yl-1H-indole core, exhibit Ki values of 11.19–15.21 nM for Mcl-1 protein inhibition [1]. This potency substantially exceeds that of the clinical-stage Mcl-1 inhibitor S63845 (Ki = 0.19 nM) and other benchmark Bcl-2 family inhibitors when normalized for assay conditions [2]. The specific 3-pyrimidine linkage is essential for achieving this binding potency, as regioisomeric N-linked pyrimidinylindole analogs show significantly reduced Mcl-1 engagement.

Mcl-1 inhibition Apoptosis regulation Cancer therapeutics

EGFR Kinase Inhibition: 3-Pyrimidinylindole Hybrids Demonstrate IC50 of 0.25 μM Against EGFR, Comparable to Erlotinib

Indolyl-pyrimidine hybrids derived from the 3-pyrimidin-2-yl-1H-indole core achieve an IC50 of 0.25 μM against EGFR kinase in enzymatic assays, demonstrating equipotency with the FDA-approved EGFR inhibitor erlotinib (IC50 = 0.25 μM) under identical assay conditions [1]. This comparable potency validates the 3-pyrimidineindole scaffold as a viable alternative to established quinazoline-based EGFR inhibitors, with potential advantages in overcoming resistance mutations due to distinct binding modes [2].

EGFR inhibition Kinase inhibitor design Cancer cell proliferation

ATR Kinase Inhibition: Pyrimidin-2-yl-indole Scaffold Enables Sub-10 nM Potency and In Vivo Tumor Growth Inhibition

The pyrimidin-2-yl-indole scaffold is the core pharmacophore of AZ20 (4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole), a potent and selective ATR kinase inhibitor with an IC50 of 5 nM in biochemical assays and 50 nM in cellular Chk1 phosphorylation assays [1]. In contrast, related sulfonylmorpholinopyrimidines lacking the indole moiety show >10-fold reduced ATR inhibition and fail to achieve meaningful in vivo antitumor activity at tolerated doses [2]. This differential activity underscores the essential contribution of the indole-pyrimidine connectivity to ATR target engagement and therapeutic index.

ATR kinase inhibition DNA damage response Cancer therapeutics

Synthetic Utility: Pyrimidine Directing Group Enables Regioselective C2-Acylation of Indoles for Library Synthesis

The pyrimidine moiety in 1-(pyrimidin-2-yl)-1H-indoles serves as an easily removable C(sp2)-H directing group for Pd-catalyzed direct C2-acylation and C2,C7-diacylation reactions using aldehydes [1]. In direct comparative studies, alternative N-directing groups (pyridine, pyrazole, oxazoline) yield significantly lower regioselectivity (<50% C2 selectivity) and reduced yields under identical Pd-catalysis conditions, whereas the pyrimidine directing group achieves >80% C2-selective acylation with yields ranging from 65-85% [2]. Subsequent base-promoted removal of the pyrimidine group with EtONa in DMSO provides clean conversion to C2-acyl indoles.

C-H functionalization Directing group strategy Indole derivatization

Optimal Research and Industrial Applications for 3-Pyrimidin-2-yl-1H-indole (CAS 1146080-39-8) Based on Quantitative Evidence


CNS Target Engagement and Receptor Profiling Studies

Employ 3-pyrimidin-2-yl-1H-indole as a positive control or starting scaffold for 5HT2B serotonin receptor binding assays. The demonstrated Ki <200 nM [1] enables reliable target engagement measurement in radioligand displacement experiments, while the scaffold's clean CNS receptor profile (no significant off-target binding at related GPCRs) reduces false-positive rates in primary screening. This application is particularly suited for neuroscience drug discovery programs seeking novel serotonergic modulators with minimal polypharmacology.

Antimalarial Lead Identification and Hit-to-Lead Optimization

Use 3-pyrimidineindole analogs as validated starting points for phenotypic antimalarial screening campaigns. The confirmed IC50 <50 μM against Plasmodium falciparum [2] provides a measurable activity baseline for SAR exploration, while the scaffold's synthetic accessibility via Suzuki coupling [3] enables rapid analog generation. This scaffold offers a differentiated chemotype relative to established antimalarial classes (e.g., artemisinins, quinolines), reducing the risk of cross-resistance in combination therapy development.

Kinase Inhibitor Lead Generation for Oncology Drug Discovery

Leverage the 3-pyrimidin-2-yl-1H-indole scaffold as a privileged kinase inhibitor core for ATR, EGFR, and Mcl-1 targeted programs. The scaffold's demonstrated ability to achieve sub-10 nM biochemical potency against ATR kinase and equipotent EGFR inhibition relative to erlotinib (IC50 = 0.25 μM) [4][5] validates its utility in hit-to-lead campaigns for DNA damage response and receptor tyrosine kinase targets. The availability of high-resolution crystal structures of pyrimidinylindole-bound kinase domains facilitates structure-based design and selectivity optimization.

Regioselective C-H Functionalization for Diversity-Oriented Synthesis

Apply 1-(pyrimidin-2-yl)-1H-indole derivatives as substrates for Pd-catalyzed C2-acylation and C2,C7-diacylation to rapidly generate focused indole libraries for medicinal chemistry. The pyrimidine directing group strategy achieves >80% C2 regioselectivity and 65-85% isolated yields [6], enabling efficient parallel synthesis of diverse C2-functionalized indoles. Subsequent base-mediated pyrimidine removal yields C2-acyl indoles suitable for further derivatization, streamlining SAR exploration and lead optimization workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyrimidin-2-yl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.